molecular formula C15H15FN4O2 B13282252 2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B13282252
M. Wt: 302.30 g/mol
InChI Key: KJSIJMIKSHRIRC-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. The reaction is often carried out in ethanol with glacial acetic acid as a catalyst, and the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and conventional heating are employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of fluorinated derivatives .

Scientific Research Applications

2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of a pyrazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O2/c1-19-13(21)6-12(15(17)22)14(19)9-7-18-20(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H2,17,22)

InChI Key

KJSIJMIKSHRIRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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